molecular formula C11H9BrN2O B12100709 4-(Benzyloxy)-6-bromopyrimidine

4-(Benzyloxy)-6-bromopyrimidine

Cat. No.: B12100709
M. Wt: 265.11 g/mol
InChI Key: IPUDFLXGKJSCKY-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-6-bromopyrimidine: is an organic compound belonging to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring This specific compound features a benzyloxy group at the 4-position and a bromine atom at the 6-position of the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzyloxy)-6-bromopyrimidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available pyrimidine derivatives.

    Benzyloxy Substitution: The benzyloxy group is introduced via nucleophilic substitution reactions, often using benzyl alcohol or benzyl chloride in the presence of a base like potassium carbonate.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination and substitution reactions, optimized for yield and purity. These methods typically employ continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzoic acid derivatives.

    Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom or other substituents.

    Substitution: The bromine atom at the 6-position is reactive and can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.

Major Products:

    Oxidation: Benzoic acid derivatives.

    Reduction: De-brominated pyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 4-(Benzyloxy)-6-bromopyrimidine is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activity.

Biology: In biological research, this compound is studied for its potential as an inhibitor of specific enzymes or as a ligand for receptor studies.

Medicine: The compound is investigated for its potential therapeutic applications, including anti-inflammatory and anticancer properties. Its derivatives are explored for their ability to modulate biological pathways involved in disease.

Industry: In the industrial sector, this compound is used in the synthesis of advanced materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-6-bromopyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can enhance binding affinity to these targets, while the bromine atom can participate in halogen bonding interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

  • 4-(Benzyloxy)-2-hydroxybenzaldehyde
  • 4-(Benzyloxy)phenol
  • 4-(Benzyloxy)-3-methoxybenzaldehyde

Comparison: 4-(Benzyloxy)-6-bromopyrimidine is unique due to the presence of both a benzyloxy group and a bromine atom on the pyrimidine ring This combination imparts distinct chemical reactivity and biological activity compared to similar compounds

Properties

Molecular Formula

C11H9BrN2O

Molecular Weight

265.11 g/mol

IUPAC Name

4-bromo-6-phenylmethoxypyrimidine

InChI

InChI=1S/C11H9BrN2O/c12-10-6-11(14-8-13-10)15-7-9-4-2-1-3-5-9/h1-6,8H,7H2

InChI Key

IPUDFLXGKJSCKY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=NC=N2)Br

Origin of Product

United States

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